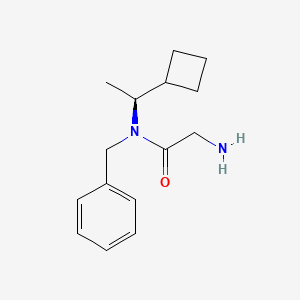
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide is a chiral compound with a unique structure that includes an amino group, a benzyl group, and a cyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide typically involves the following steps:
Formation of the cyclobutyl group: This can be achieved through a [2+2] cycloaddition reaction of terminal alkenes with allenoates under simple and robust reaction conditions.
Introduction of the benzyl group: The benzyl group can be introduced via palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with benzyl halides.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
科学的研究の応用
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
(S)-2-amino-N-benzylacetamide: Lacks the cyclobutyl group, making it less sterically hindered.
(S)-2-amino-N-(1-cyclobutylethyl)acetamide: Lacks the benzyl group, affecting its interaction with aromatic receptors.
®-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide: The enantiomer of the compound, which may have different biological activity.
Uniqueness
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide is unique due to its combination of a chiral center, a benzyl group, and a cyclobutyl group. This combination imparts specific steric and electronic properties that influence its reactivity and interaction with biological targets.
特性
分子式 |
C15H22N2O |
|---|---|
分子量 |
246.35 g/mol |
IUPAC名 |
2-amino-N-benzyl-N-[(1S)-1-cyclobutylethyl]acetamide |
InChI |
InChI=1S/C15H22N2O/c1-12(14-8-5-9-14)17(15(18)10-16)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3/t12-/m0/s1 |
InChIキー |
BPJYLYGQJSOGLV-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C1CCC1)N(CC2=CC=CC=C2)C(=O)CN |
正規SMILES |
CC(C1CCC1)N(CC2=CC=CC=C2)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



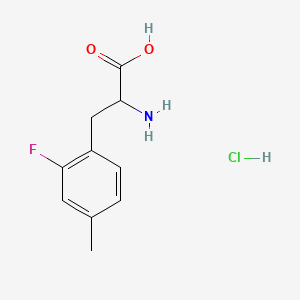
![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)
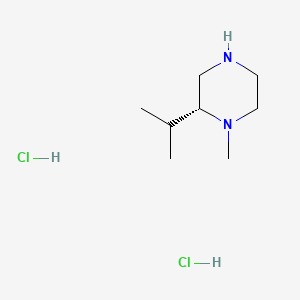

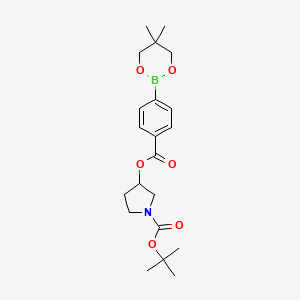
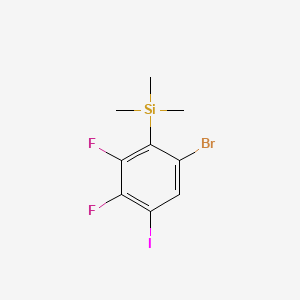
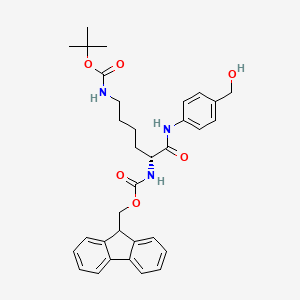
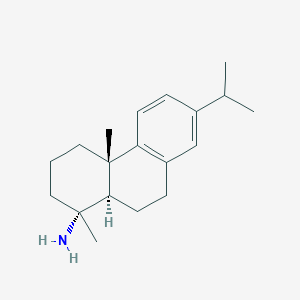
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
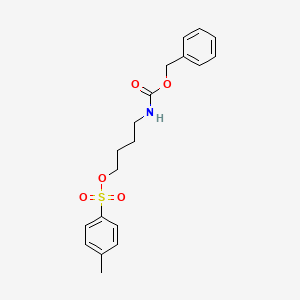
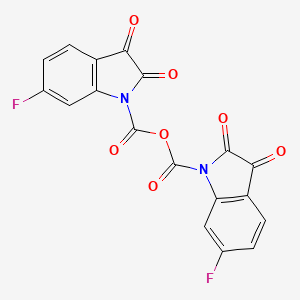
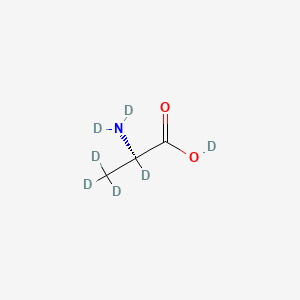
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)
